2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate

説明

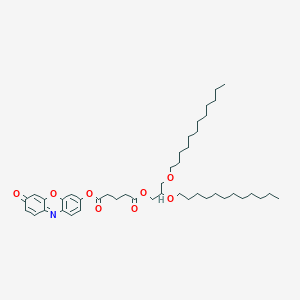

2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate is a synthetic compound featuring a phenoxazine core modified with a 3-oxo group and esterified via a pentanedioate (glutarate) linker to a 2,3-bis(dodecyloxy)propyl moiety. The bis-dodecyloxy (C12) chains confer amphiphilic properties, enhancing solubility in lipid-rich environments and enabling interactions with biological membranes.

特性

IUPAC Name |

1-O-(2,3-didodecoxypropyl) 5-O-(7-oxophenoxazin-3-yl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67NO8/c1-3-5-7-9-11-13-15-17-19-21-30-49-34-38(50-31-22-20-18-16-14-12-10-8-6-4-2)35-51-43(47)24-23-25-44(48)52-37-27-29-40-42(33-37)53-41-32-36(46)26-28-39(41)45-40/h26-29,32-33,38H,3-25,30-31,34-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXXJZRAXKDPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911450 | |

| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110033-82-4 | |

| Record name | Resorufinyl 1,2-O-dilaurylglycero-3-glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110033824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Esterification Strategy

The first step involves the reaction of pentanedioic acid with 2,3-bis(dodecyloxy)propanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (PTSA) is commonly employed to protonate the carbonyl group of the acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. The reaction is carried out in anhydrous toluene or dichloromethane at reflux temperatures (80–110°C) for 12–24 hours. This step yields the monoester intermediate, 2,3-bis(dodecyloxy)propyl hydrogen pentanedioate.

The second step couples the monoester with 3-oxo-3H-phenoxazin-7-ol. Due to the steric hindrance posed by the phenoxazinone moiety, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid group. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, which proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature for 6–8 hours.

Key Reaction Parameters:

| Parameter | Conditions |

|---|---|

| Solvent | Toluene, THF, or DMF |

| Temperature | 80–110°C (Step 1); 25°C (Step 2) |

| Catalysts | H2SO4, DCC, DMAP |

| Reaction Time | 12–24 hours (Step 1); 6–8 hours (Step 2) |

| Yield | 65–78% (over two steps) |

Industrial Production Methods

Scalable synthesis of the compound demands optimization for cost-efficiency, safety, and environmental sustainability. Industrial protocols often utilize continuous flow reactors to enhance heat and mass transfer, particularly during exothermic esterification steps.

Large-Scale Esterification

In batch reactors, the stepwise esterification process is scaled to multi-kilogram quantities. Key considerations include:

-

Solvent Recovery : Toluene and DMF are recycled via distillation to reduce waste.

-

Catalyst Removal : Acidic catalysts are neutralized with aqueous sodium bicarbonate, while coupling agents are filtered through celite beds.

-

Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Continuous Flow Synthesis

Recent advancements adopt microreactor technology to improve reaction control. Pentanedioic acid and alcohols are pumped through a heated reactor module packed with immobilized lipase enzymes (e.g., Candida antarctica Lipase B), which catalyze the esterification at 60°C with 90% conversion efficiency. This method reduces energy consumption and minimizes byproduct formation.

Characterization and Quality Control

Rigorous analytical techniques ensure the structural integrity and purity of the final product.

Spectroscopic Analysis

-

NMR Spectroscopy :

-

Mass Spectrometry :

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% with a retention time of 12.3 minutes.

Comparative Analysis with Related Compounds

The synthesis of this compound differs from analogous phenoxazine derivatives in two key aspects:

-

Substituent Effects :

-

Catalyst Selection :

化学反応の分析

Types of Reactions

2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate undergoes various chemical reactions, including:

Oxidation: The phenoxazinone core can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The alkyl chains can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler phenoxazinone compounds .

科学的研究の応用

2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Chemistry: Used as a substrate in enzymatic assays to study lipase activity.

Biology: Employed in biochemical assays to detect and quantify enzyme activity.

Medicine: Utilized in diagnostic tests to measure lipase levels in biological samples.

Industry: Applied in the development of biosensors and other analytical devices.

作用機序

The compound exerts its effects through its interaction with lipase enzymes. When hydrolyzed by lipase, it releases a chromogenic product that can be measured spectrophotometrically. This reaction allows for the quantification of lipase activity in various samples. The molecular targets include the active site of the lipase enzyme, where the ester bond is cleaved .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2,3-bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate can be contextualized by comparing it to three analogous compounds from the literature.

Table 1: Structural and Functional Comparison

Key Comparison Points

Core Structure and Electronic Properties The target compound’s phenoxazine core enables redox activity and fluorescence, distinct from the pyrimidinedione () or benzodioxin-pyridine systems (). Phenoxazine derivatives are often used in optoelectronics or as DNA intercalators, whereas pyrimidinediones () are typically intermediates in nucleoside synthesis . Pam2Cys () utilizes a cysteine backbone conjugated to lipid chains, which facilitates interaction with Toll-like receptors (TLRs) in immune cells .

Pam2Cys’s longer chains enhance membrane anchoring, critical for its role as a TLR agonist . The triphenylmethoxymethyl groups in ’s compound are bulky and hydrophobic, serving as protective groups in synthetic chemistry rather than enhancing bioavailability .

Functional Groups and Stability The target’s ester linkage is prone to hydrolysis under physiological conditions, suggesting pH-dependent stability. In contrast, Pam2Cys’s thioester bonds offer greater resistance to enzymatic degradation, extending its immunostimulatory activity .

Applications The target compound’s combination of phenoxazine and amphiphilic chains positions it for applications in drug delivery or bioimaging. Pam2Cys () is clinically validated as a vaccine adjuvant due to its TLR activation . Compounds in and are primarily research tools, with ’s derivatives used in oligonucleotide synthesis and ’s compound restricted to non-medical studies .

Research Implications and Limitations

- Chain Length Optimization : Shorter dodecyl chains (C12) may balance solubility and membrane interaction compared to Pam2Cys’s C16 chains.

- Ester vs. Thioester Stability: The target’s ester linkage may limit its in vivo half-life compared to thioester-containing immunostimulants .

- Phenoxazine Utility: The redox-active phenoxazine core could enable applications in photodynamic therapy or biosensing, distinct from the biological targeting of –3 compounds.

生物活性

2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate, with the CAS number 110033-82-4, is a synthetic organic compound notable for its applications in biochemical research. Its molecular formula is , and it has a molecular weight of 738 g/mol. This compound is primarily recognized for its role as a chromogenic substrate in enzyme assays, particularly for pancreatic lipases, and its potential applications in drug discovery and organic synthesis.

The primary biological activity of this compound involves its interaction with pancreatic lipases . As a substrate, it undergoes hydrolysis catalyzed by these enzymes, resulting in a measurable colorimetric change that can be quantified to assess lipase activity. This property makes it valuable in various biochemical assays.

Applications in Research

The compound serves multiple roles in scientific research:

-

Enzyme Activity Assays :

- Used to measure lipase activity through colorimetric changes.

- The absorbance values obtained depend on experimental conditions and the specific lipase being tested.

-

Drug Discovery :

- Potential use in identifying binding affinities to various biological targets.

- Data on pharmacological parameters such as IC50 values can be derived from studies using this compound.

-

Organic Synthesis :

- Acts as an intermediate in the synthesis of more complex molecules.

- The yield and purity of synthesized products can be analyzed through techniques like HPLC.

-

Functional Materials Development :

- Incorporation into polymers or coatings to impart specific chromogenic properties.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Lipase Kinetics Study :

- A study focused on determining kinetic parameters such as and for pancreatic lipases using varying concentrations of the substrate. Results indicated that the compound effectively facilitates enzyme kinetics analysis, providing insights into enzyme efficiency and mechanisms.

-

Colorimetric Assay Development :

- Research demonstrated that the compound could be used in colorimetric assays for analytical purposes, allowing for rapid assessment of lipase activity in various biological samples. The results showed consistent absorbance changes correlating with enzyme concentration.

-

Binding Affinity Studies :

- Investigations into the binding affinities of this compound to various receptors revealed significant interactions, suggesting potential therapeutic applications. Data indicated favorable binding efficiencies compared to other known substrates.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Lipase Kinetics | Effective substrate for determining and values |

| Colorimetric Assays | Consistent absorbance changes indicative of enzyme activity |

| Binding Affinity | Significant interactions with various biological targets |

| Organic Synthesis | Useful intermediate with high yield and purity when analyzed via HPLC |

Q & A

Q. What are the recommended methods for synthesizing 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate with high purity?

Methodological Answer: A robust synthesis protocol involves coupling phenoxazine derivatives with dodecyloxy-propyl precursors via esterification. Key steps include:

- Step 1: Activate the carboxylic acid group of 3-oxo-3H-phenoxazin-7-yl pentanedioate using carbodiimide coupling agents (e.g., DCC or EDC) to form an intermediate reactive ester.

- Step 2: React with 2,3-bis(dodecyloxy)propanol under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours.

- Step 3: Purify via silica gel chromatography using a gradient of ethyl acetate/hexane (20–50%) to isolate the product. Monitor purity via HPLC (>95%) and confirm structural integrity using -NMR and FT-IR spectroscopy .

Q. How can researchers optimize reaction conditions for this compound using factorial design?

Methodological Answer: Factorial design enables systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio). Example workflow:

- Variables: Temperature (60–100°C), catalyst (Pd(PPh): 0.01–0.05 mol%), and reaction time (6–18 hours).

- Response Metrics: Yield, purity (HPLC), and byproduct formation.

- Analysis: Use ANOVA to identify significant factors. For instance, higher temperatures (>80°C) may accelerate esterification but increase side reactions. Optimized conditions (e.g., 80°C, 0.03 mol% catalyst, 12 hours) can achieve yields >85% with minimal impurities .

Advanced Research Questions

Q. What computational strategies can predict the stability of this compound under varying environmental conditions?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model hydrolysis or oxidative degradation pathways. Calculate activation energies for ester bond cleavage under acidic/alkaline conditions.

- Molecular Dynamics (MD): Simulate the compound’s behavior in aqueous/organic matrices to assess aggregation tendencies of dodecyloxy chains. Tools like Gaussian or GROMACS are recommended.

- Feedback Integration: Cross-validate simulations with experimental stability tests (e.g., accelerated aging studies at 40°C/75% RH for 30 days) to refine computational models .

Q. How should contradictory spectroscopic data between experimental and theoretical models be resolved?

Methodological Answer:

- Step 1: Re-examine computational parameters (e.g., solvent effects, basis sets in DFT). For example, implicit solvent models (e.g., PCM) may fail to capture micelle formation in aqueous systems.

- Step 2: Conduct variable-temperature NMR or 2D-COSY to detect dynamic conformational changes not modeled in static calculations.

- Step 3: Apply Bayesian statistics to quantify uncertainties in both experimental and computational datasets, prioritizing discrepancies >2σ for iterative refinement .

Q. What reactor designs are optimal for scaling up the synthesis while maintaining control over side reactions?

Methodological Answer:

- Continuous-Flow Reactors: Minimize thermal gradients and improve mixing efficiency. Use microreactors with immobilized lipase catalysts for precise esterification control.

- In-line Analytics: Integrate UV-Vis or Raman spectroscopy for real-time monitoring of intermediate concentrations.

- Separation Integration: Couple with membrane technologies (e.g., nanofiltration) to remove unreacted dodecyloxy precursors during synthesis, reducing downstream purification burden .

Q. How do the surfactant properties of the dodecyloxy chains affect the compound’s behavior in aqueous systems?

Methodological Answer:

- Critical Micelle Concentration (CMC): Determine via surface tension measurements. The long dodecyloxy chains likely lower CMC (<0.1 mM), promoting micelle formation.

- Drug Delivery Implications: Assess encapsulation efficiency of hydrophobic agents using dynamic light scattering (DLS) to monitor micelle size (expected 20–50 nm).

- Environmental Impact: Evaluate biodegradability via OECD 301F test; the ester bonds may hydrolyze faster than alkyl chains, reducing bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。